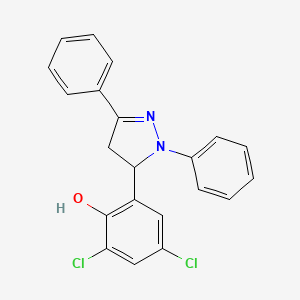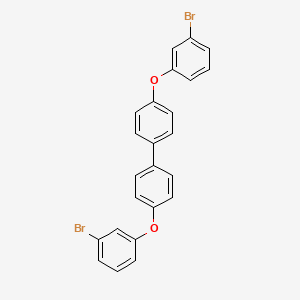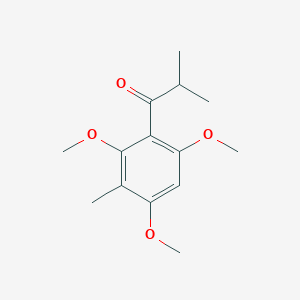![molecular formula C16H15ClO2 B14350957 2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
2-[3-(4-Chlorophenyl)propyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Chlorophenyl)propyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 3-(4-chlorophenyl)propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorophenyl)propyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting product is then subjected to hydrolysis to yield the desired benzoic acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by purification steps such as recrystallization or chromatography to obtain a high-purity product. The reaction conditions are optimized to ensure maximum yield and efficiency.
化学反応の分析
Types of Reactions
2-[3-(4-Chlorophenyl)propyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated benzoic acid derivatives.
科学的研究の応用
2-[3-(4-Chlorophenyl)propyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(4-Chlorophenyl)propyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
4-Chlorophenyl benzoate: Similar structure but with an ester linkage instead of a propyl group.
4-Propylbenzoic acid: Lacks the chlorophenyl group.
4-Chlorobenzoic acid: Lacks the propyl group.
Uniqueness
2-[3-(4-Chlorophenyl)propyl]benzoic acid is unique due to the presence of both the 4-chlorophenyl and propyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above .
特性
分子式 |
C16H15ClO2 |
|---|---|
分子量 |
274.74 g/mol |
IUPAC名 |
2-[3-(4-chlorophenyl)propyl]benzoic acid |
InChI |
InChI=1S/C16H15ClO2/c17-14-10-8-12(9-11-14)4-3-6-13-5-1-2-7-15(13)16(18)19/h1-2,5,7-11H,3-4,6H2,(H,18,19) |
InChIキー |
SYONMZCDWPGKGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCCC2=CC=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


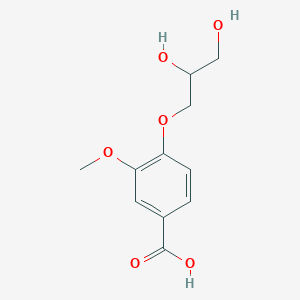
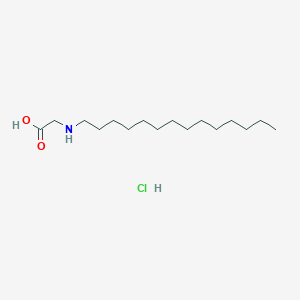
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
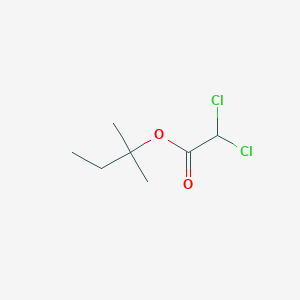
![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
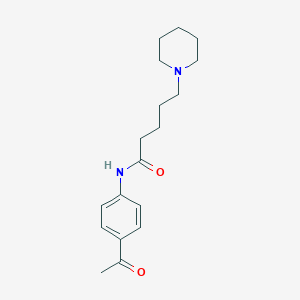
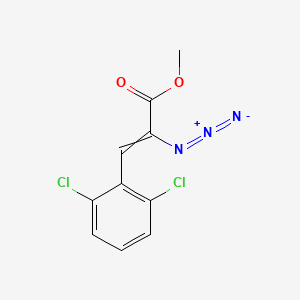

![1-[2-(4-Amino-2-oxopyrimidin-1(2H)-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14350934.png)
![Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate](/img/structure/B14350939.png)
